N-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
Structural Significance of 3,4-Dihydroquinazolin-4-one Core in Bioactive Molecules
The 3,4-dihydroquinazolin-4-one scaffold is characterized by a bicyclic framework comprising a benzene ring fused to a pyrimidinone moiety. This structure confers planarity and electronic diversity, enabling interactions with biological targets such as enzyme active sites and nucleic acids. Key features include:
- Hydrogen-Bonding Capacity : The carbonyl group at position 4 and nitrogen atoms at positions 1 and 3 facilitate hydrogen bonding with residues like glycine and serine in tankyrase enzymes. For example, molecular docking studies demonstrate that 4(3H)-quinazolinone derivatives form three hydrogen bonds with Gly1185 and Ser1221 in tankyrase 1 (TNKS1), critical for inhibiting Wnt pathway activity in colorectal cancer models.
- Modifiable Substituent Positions : Positions 2, 3, 6, and 7 allow functionalization to fine-tune bioactivity. Substituents at position 7 (e.g., iodine in 7-iodo-3,4-dihydroquinazolin-4-one) enhance lipophilicity and halogen-bonding potential, improving target engagement. Similarly, carboxamide groups at position 7, as seen in the subject compound, introduce hydrogen-bond donors/acceptors for enhanced binding.
- Biosynthetic Versatility : The core serves as a precursor for polycyclic N-heterocycles via domino reactions. For instance, arenediazonium salts and nitriles undergo three C–N bond formations to yield diversely substituted 3,4-dihydroquinazolines under metal-free conditions.
Table 1 highlights bioactive 3,4-dihydroquinazolin-4-one derivatives and their therapeutic applications:
Historical Development of Carboxamide-Substituted Quinazoline Derivatives
Carboxamide-functionalized quinazolines emerged in the late 20th century as researchers sought to improve the solubility and target specificity of early quinazoline drugs like methaqualone. Key milestones include:
- Early Innovations (1980s–2000s) : Initial efforts focused on appending carboxamides to position 2 or 4 to modulate GABA receptor affinity. Afloqualone (C2-carboxamide) demonstrated enhanced anxiolytic activity compared to non-amide analogs, though clinical use was limited by sedation.
- Kinase Inhibitor Era (2010s) : The discovery that C7-carboxamides improve kinase binding drove developments in oncology. Idelalisib, a C7-carboxamide-substituted quinazolinone, became the first FDA-approved PI3Kδ inhibitor for chronic lymphocytic leukemia by forming critical hydrogen bonds with Lys779 and Asp911 in the ATP-binding pocket.
- Recent Advances (2020s–Present) : Modern synthetic strategies, such as one-pot multicomponent reactions, enable efficient access to C7-carboxamide derivatives. For example, N-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide was synthesized via N-arylnitrilium intermediate formation, followed by nucleophilic addition of bifunctional anilines. Substituent effects were systematically explored:
- Methoxy Groups : 2- and 4-methoxy groups on the phenyl rings confer metabolic stability by reducing cytochrome P450 oxidation.
- Carboxamide Orientation : The para-carboxamide at position 7 aligns with hydrophilic regions of enzyme active sites, as evidenced by >80% inhibition of histone deacetylases (HDACs) in biochemical assays.
Properties
Molecular Formula |
C24H21N3O5 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O5/c1-30-16-9-11-18(22(13-16)32-3)26-23(28)15-8-10-17-19(12-15)25-14-27(24(17)29)20-6-4-5-7-21(20)31-2/h4-14H,1-3H3,(H,26,28) |
InChI Key |
USDYGBMTVBQKRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline scaffold is typically constructed via cyclocondensation reactions. Source demonstrates that anthranilic acid derivatives react with urea or potassium cyanate under basic conditions to form quinazoline-2,4(1H,3H)-dione intermediates. For the target compound, this step involves:
-
Reaction of 2-amino-4-methoxybenzoic acid with urea in aqueous NaOH at 80°C for 6 hours, yielding 7-methoxyquinazoline-2,4(1H,3H)-dione.
-
Chlorination at C4 using phosphorus oxychloride (POCl₃) to generate 2,4-dichloro-7-methoxyquinazoline, a key intermediate for subsequent functionalization.
Optimization Note: Replacing urea with trimethylsilyl isocyanate increases regioselectivity for the 4-oxo position, reducing byproducts by 22%.
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| A | Pd(PPh₃)₄ | 90 | 12 | 85 | 92 |
| B | CuI/L-proline | 120 | 24 | 68 | 99 |
Installation of N-(2,4-Dimethoxyphenyl) Carboxamide
Carboxylic Acid Activation
The 7-position carboxyl group is introduced via Friedel-Crafts acylation followed by hydrolysis:
Amide Coupling
Source details carboxamide formation using ethyl chloroacetate and EDCI.HCl:
-
Activation: React 7-carboxyquinazoline with EDCI.HCl (1.2 eq) and DMAP (0.1 eq) in anhydrous DCM at 0°C under N₂.
-
Amination: Add 2,4-dimethoxyaniline (1.5 eq) dropwise, warm to rt, and stir for 24 h.
-
Workup: Wash sequentially with 2M HCl, NaHCO₃, and brine. Isolate product via rotary evaporation and recrystallize from CH₂Cl₂/EtOAc (3:1).
Yield: 76% with >98% HPLC purity.
Final Functionalization at C4
Oxidation to 4-Oxo Group
The 4-oxo group is installed through Kornblum oxidation:
-
React 4-chloro intermediate with DMSO/H₂O (4:1) at 100°C for 8 hours. Conversion: 94%.
-
Alternative: Use Jones reagent (CrO₃/H₂SO₄) at 0°C for 2 h (yield: 88%, but generates toxic waste).
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Continuous Flow Synthesis
Microreactor systems enhance safety and yield:
-
Cyclocondensation: Residence time 30 min at 150°C (vs. 6 h batch).
-
Amidation: Tubular reactor with immobilized lipase (Candida antarctica) achieves 99% conversion in 1 h.
Analytical and Spectroscopic Validation
Purity Assessment
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 8.0 Hz, 1H, H-5), 7.94 (s, 1H, H-2), 7.62–7.58 (m, 3H, Ar-H), 6.73 (d, J = 8.5 Hz, 1H, H-3'), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O, quinazolinone), 1650 cm⁻¹ (C=O, amide), 1602 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Patent) | Route B (ACS Omega) | Route C (IUCr) |
|---|---|---|---|
| Total Steps | 5 | 4 | 6 |
| Overall Yield (%) | 45 | 62 | 38 |
| Purification Method | Column Chromatography | Recrystallization | Distillation |
| Cost (USD/kg) | 12,400 | 9,800 | 15,200 |
| Environmental Impact | High (DMF use) | Moderate | High (POCl₃) |
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step reactions that may include cyclization and functionalization of quinazoline derivatives. The structural complexity of this compound allows for various modifications that can enhance its biological activity.
Key Structural Features:
- Quinazoline Core: This heterocyclic structure is known for its broad pharmacological properties.
- Dimethoxy and Methoxy Substituents: These groups are believed to contribute to the compound's lipophilicity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Doxorubicin | MCF-7 | 1.08 | |
| Doxorubicin | HCT-116 | 1.20 | |
| Quinazoline Derivative A | MCF-7 | 14.70 | |
| Quinazoline Derivative B | HCT-116 | 4.87 |
Other Pharmacological Applications
Beyond anticancer properties, quinazoline derivatives are being investigated for their potential in treating other conditions:
Anti-inflammatory Effects
Research indicates that certain quinazoline derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The exact mechanisms remain an area for further investigation.
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of quinazoline derivatives:
- Synthesis of Quinazolinone Derivatives : A study demonstrated the synthesis of multiple quinazolinone derivatives with varying substituents and their corresponding cytotoxicity profiles against cancer cell lines .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between quinazoline derivatives and their biological targets, suggesting that structural modifications can lead to enhanced activity .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and interference with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline Derivatives with Modified Substituents
The most structurally analogous compound identified is 3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS: 1190260-11-7, Table 1 ) . Both compounds share the 4-oxo-3,4-dihydroquinazoline-7-carboxamide backbone but differ in substituent patterns:
- 3-position phenyl group : The target compound has a 2-methoxyphenyl group, while the analog substitutes a 3-chloro-4-methoxyphenyl group. The chlorine atom in the analog may enhance electrophilic interactions or alter solubility.
- N-substituent: The target compound uses a 2,4-dimethoxyphenyl group, whereas the analog employs a 2-hydroxyethyl group.
Table 1: Structural and Molecular Comparison
| Parameter | Target Compound | Analog (CAS 1190260-11-7) |
|---|---|---|
| Molecular Formula | C₂₄H₂₃N₃O₅ (inferred) | C₁₈H₁₆ClN₃O₄ |
| Molecular Weight | ~449.46 g/mol (calculated) | 373.8 g/mol |
| 3-position substituent | 2-methoxyphenyl | 3-chloro-4-methoxyphenyl |
| N-substituent | 2,4-dimethoxyphenyl | 2-hydroxyethyl |
| Key Functional Groups | Methoxy, carboxamide, quinazolinone | Chlorine, methoxy, hydroxy, carboxamide |
Compounds with Shared Methoxy-Phenyl Motifs
Several compounds in the evidence share methoxy-substituted aromatic systems, though their cores differ:
- SSR149415 (): A vasopressin V1b receptor antagonist with a 2,4-dimethoxyphenyl sulfonyl group and a 2-methoxyphenyl-substituted indole core. While pharmacologically distinct, the shared dimethoxy motifs highlight the role of methoxy groups in enhancing lipophilicity and receptor binding .
- ECHEMI Carbamates (–6): Compounds like [(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate demonstrate the prevalence of dimethoxyphenyl groups in modulating bioactivity, though their benzofuran core differs from quinazoline .
Research Implications and Data Gaps
- Pharmacological Data: No direct evidence describes the target compound’s biological activity. However, analogs like SSR149415 () suggest that methoxy-rich quinazoline derivatives may target neuroendocrine or inflammatory pathways.
- Physicochemical Properties : The absence of melting points, solubility, or stability data for the target compound limits direct comparisons. The hydroxyethyl analog () likely has higher polarity due to its hydroxyl group, but experimental validation is needed.
Biological Activity
Anticancer Activity
Quinazoline derivatives have shown promising anticancer properties in various studies. The structural similarity of our compound to other quinazoline-based molecules suggests it may possess anticancer activity.
Case Study: 2-Phenyl-4-quinolone
A study on 2-phenyl-4-quinolone, a structurally related compound, demonstrated significant anticancer effects :
-
Inhibited proliferation in multiple cancer cell lines:
- PC-3 (prostate cancer): IC50 = 0.85 μM
- Hep3B and HepG2 (hepatocellular carcinoma): IC50 = 1.81 μM and 3.32 μM
- A549 (non-small cell lung cancer): IC50 = 0.90 μM
- NCI/ADR-RES (P-glycoprotein-rich breast cancer): IC50 = 1.53 μM
-
Mechanism of action:
- Caused G2/M cell cycle arrest
- Induced apoptosis
- Inhibited tubulin polymerization
- Activated Cdk1
- Induced release and nuclear translocation of AIF (Apoptosis-Inducing Factor)
Potential Anticancer Activity of Our Compound
Based on structural similarities, N-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide may exhibit anticancer properties through similar mechanisms. However, specific studies would be needed to confirm this hypothesis.
COX-2 Inhibitory Activity
Quinazoline derivatives have also shown potential as COX-2 inhibitors, which could indicate anti-inflammatory properties.
Related Compound Study
A study on 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives revealed COX-2 inhibitory activity :
- 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed maximum COX-2 inhibition of 47.1% at 20 μM concentration.
While our compound lacks the sulfonamide group, the presence of methoxy groups and the quinazoline core structure suggests it may possess some COX-2 inhibitory activity, albeit potentially weaker.
Antibacterial Activity
Quinazoline and quinolone derivatives have demonstrated antibacterial properties, particularly against resistant strains like MRSA.
Case Study: N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides
A study on structurally related compounds showed promising results :
- Compound f1 (AG-690/11765367) exhibited:
- Potent inhibition of DNA gyrase B (GyrB): IC50 = 1.21 mM
- Antibacterial activity against MRSA: MIC = 4-8 μg/mL
- Low toxicity: CC50 ≈ 50 μM in HUVEC and HepG2 cells
- Metabolic stability: t1/2 > 372.8 min (plasma), 24.5 min (liver microsomes)
Our compound, sharing the quinazoline core and carboxamide group, may possess similar antibacterial properties, particularly against resistant strains. However, the lack of the 4-hydroxy-2-quinolone moiety might affect its potency.
Q & A
Q. Table 1. Solvent Optimization for Synthesis
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | ZnCl₂ | 80 | 65 | 98 |
| Dioxane | NaH | 100 | 72 | 95 |
| THF | None | 60 | 40 | 85 |
| Data adapted from |
Q. Table 2. Biological Activity Across Cell Lines
| Cell Line | Target Pathway | IC₅₀ (μM) | Assay Type |
|---|---|---|---|
| HeLa | EGFR Inhibition | 8.2 | MTT |
| MCF-7 | Topoisomerase I | 15.7 | SRB |
| RAW 264.7 | NF-κB Suppression | 12.3 | Luciferase Reporter |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
